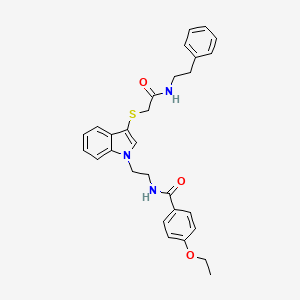
N-(4-Bromobenzyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromobenzyl)ethanamine hydrochloride is a chemical compound with the CAS Number: 1129306-09-7 . It has a molecular weight of 250.57 .
Molecular Structure Analysis
The InChI code for N-(4-Bromobenzyl)ethanamine hydrochloride is1S/C9H12BrN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
N-(4-Bromobenzyl)ethanamine hydrochloride is a solid at room temperature .Aplicaciones Científicas De Investigación
Hallucinogenic Properties and Behavioral Effects
N-(4-Bromobenzyl)ethanamine hydrochloride, as part of a group of synthetic hallucinogenic compounds, has been studied for its effects on locomotor activity and discriminative stimulus effects in rodents. It was found to decrease locomotor activity and showed effects similar to those of prototypical hallucinogens (Gatch, Dolan, & Forster, 2017).
Toxicological Studies
Toxicological analyses have documented cases of fatal intoxication due to substances related to N-(4-Bromobenzyl)ethanamine hydrochloride. These studies highlight the dangerous potential of these compounds even at low doses (Yoshida et al., 2015).
Metabolism and Detection
Research on N-(4-Bromobenzyl)ethanamine hydrochloride includes studies on its metabolism in human hepatocytes and the development of analytical methods for its detection in biological samples. These studies are crucial for understanding the compound's metabolic pathways and for forensic analyses (Kim et al., 2019).
Legal and Regulatory Status
The compound's classification under controlled substances laws has been a subject of study, reflecting its potential for abuse and public safety concerns (Carter, 2013).
Analytical Characterization
Analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, including compounds similar to N-(4-Bromobenzyl)ethanamine hydrochloride, has been conducted using various techniques. These studies are vital for identifying and understanding the chemical properties of these substances (Zuba & Sekuła, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPFUNTUZNBTMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate](/img/structure/B2369510.png)
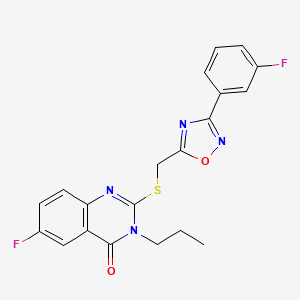
![3-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2369517.png)
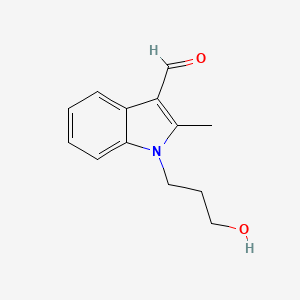
![N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2369520.png)
![1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone](/img/structure/B2369521.png)
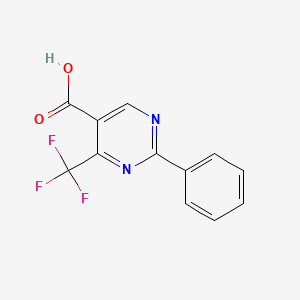


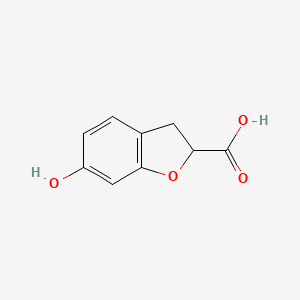
![N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2369528.png)

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2369532.png)
